molecular formula C16H22BNO3 B13986668 Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B13986668
M. Wt: 287.2 g/mol
InChI Key: KCAZZXXSEIQTIF-UHFFFAOYSA-N
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Description

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features both azetidine and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of azetidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boronate ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is primarily related to its ability to participate in various chemical reactions. The boronate ester group can undergo transesterification and coupling reactions, while the azetidine ring can act as a nucleophile or electrophile in different contexts . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to the combination of the azetidine ring and the boronate ester group. This combination provides a unique set of chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

azetidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-6-12(7-9-13)14(19)18-10-5-11-18/h6-9H,5,10-11H2,1-4H3

InChI Key

KCAZZXXSEIQTIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC3

Origin of Product

United States

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